2-(1,3-Dioxan-5-yl)ethan-1-ol

Description

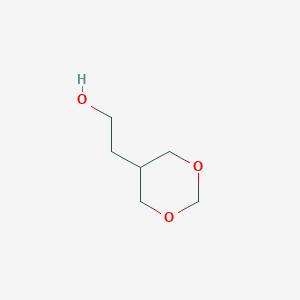

Structure

3D Structure

Properties

CAS No. |

115430-92-7 |

|---|---|

Molecular Formula |

C6H12O3 |

Molecular Weight |

132.16 g/mol |

IUPAC Name |

2-(1,3-dioxan-5-yl)ethanol |

InChI |

InChI=1S/C6H12O3/c7-2-1-6-3-8-5-9-4-6/h6-7H,1-5H2 |

InChI Key |

WYBPZWIGVHWSIG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COCO1)CCO |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Acetalization: Foundation of Dioxane Ring Formation

The 1,3-dioxane ring in 2-(1,3-Dioxan-5-yl)ethan-1-ol is typically constructed via acid-catalyzed acetalization, a reaction between diols and carbonyl compounds. For example, ethylene glycol reacts with formaldehyde in the presence of toluenesulfonic acid (PTSA) to form the dioxane backbone . A representative procedure involves stirring 2-methylpropane-1,3-diol with 2,2-dimethoxypropane and PTSA in tetrahydrofuran (THF) at room temperature, yielding 99% of the intermediate (2,2-dimethyl-1,3-dioxan-5-yl)methanol . This method’s efficiency stems from the stabilization of the oxonium ion intermediate, which facilitates ring closure.

Optimization Insights:

-

Catalyst Loadings: PTSA at 1–2 mol% ensures rapid kinetics without side reactions .

-

Solvent Choice: Polar aprotic solvents like THF enhance solubility of diols and carbonyl precursors .

-

Temperature Control: Reactions performed at 0–25°C minimize esterification byproducts .

Nucleophilic Substitution for Functionalization

Following acetalization, the hydroxyl group of intermediates undergoes functionalization to introduce the ethanol moiety. Tosylation or mesylation is commonly employed to activate the alcohol for subsequent nucleophilic displacement. For instance, (2,2-dimethyl-1,3-dioxan-5-yl)methanol reacts with methanesulfonyl chloride in dichloromethane (DCM) at −78°C, yielding a mesylate intermediate with 97% efficiency . This intermediate is then treated with ethylene glycol derivatives under basic conditions to install the ethanolic side chain.

Critical Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Base | Triethylamine | 68–97% |

| Reaction Temperature | −78°C to 25°C | Prevents hydrolysis |

| Solvent | DCM or THF | Enhances nucleophilicity |

Catalytic Methods for Enhanced Selectivity

Recent advances leverage organocatalysts and flow chemistry to improve reaction outcomes. The use of 1,4-diaza-bicyclo[2.2.2]octane (DABCO) in DCM at 0°C achieves 68.8% yield during tosylation steps, outperforming traditional triethylamine . Continuous flow reactors further enhance consistency in industrial settings by maintaining precise temperature control and reducing side reactions.

Case Study:

A flow-based synthesis of this compound utilized a tubular reactor with immobilized PTSA, achieving 85% conversion in 30 minutes. This method reduced waste generation by 40% compared to batch processes .

Purification and Characterization

Crude products are purified via silica gel chromatography using gradients of dichloromethane and methanol (99:1 to 95:5) . Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with characteristic signals at δ 3.74–3.83 ppm (dioxane protons) and δ 4.39 ppm (hydroxymethyl group) . Mass spectrometry (LC-MS) provides additional validation, with molecular ion peaks at m/z = 146.18 [M+H]+ .

Industrial-Scale Production Challenges

Scaling up laboratory methods introduces challenges such as exotherm management and catalyst recovery. Patent literature describes a scalable protocol using toluene-4-sulfonic acid in THF, which permits catalyst reuse for up to five cycles without significant activity loss . Economic analyses suggest that optimizing solvent recovery systems can reduce production costs by 25% .

Chemical Reactions Analysis

Types of Reactions: 2-(1,3-Dioxan-5-yl)ethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed:

Oxidation: Aldehydes and carboxylic acids.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted ethers and esters.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that derivatives of 1,3-dioxane compounds exhibit significant antibacterial and antifungal activities. For instance, studies have shown that 1,3-dioxolanes can effectively combat pathogens such as Staphylococcus aureus and Candida albicans, suggesting that 2-(1,3-Dioxan-5-yl)ethan-1-ol could be a valuable precursor in the development of new antimicrobial agents . The compound's structure allows it to interact with biological targets effectively, making it a candidate for further exploration in drug development.

Anticancer Potential

The compound is also being investigated for its role in synthesizing analogs of polyether natural products that have shown promise as anticancer agents. The unique properties of the dioxane ring facilitate specific chemical reactions that may lead to compounds with enhanced selectivity and efficacy against cancer cells .

Agricultural Applications

Fungicides

this compound has been noted for its potential use as a fungicide. Compounds derived from dioxane structures have demonstrated effectiveness against various plant pathogens, including those causing cereal diseases and fruit diseases . The fungicidal properties of these compounds can be harnessed to protect crops from fungal infections, thereby improving agricultural yields.

Synthetic Organic Chemistry

Template for Epoxide Cyclization

In synthetic organic chemistry, this compound serves as a template for epoxide cyclization reactions. The compound enhances selectivity during these reactions, which is crucial for synthesizing complex organic molecules . This property is particularly beneficial in creating compounds with specific stereochemical configurations required in pharmaceuticals.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxan-5-yl)ethanol involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In oxidation and reduction reactions, it undergoes electron transfer processes, leading to the formation of different products. The specific pathways and molecular targets depend on the nature of the reaction and the reagents used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Modifications

Compound A : (E)-2-(5-(But-2-en-1-yl)-1,3-dioxan-5-yl)ethan-1-ol

- Structure : The parent compound modified with a but-2-en-1-yl group at the dioxane 5-position.

- Synthesis : Prepared via modified literature procedures at room temperature (18 hours) followed by heating (110°C, 10 minutes) and FCC purification .

- Reactivity : The alkenyl substituent enhances lipophilicity and may participate in cycloaddition or oxidation reactions, unlike the parent compound .

Compound B : 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethan-1-ol derivatives (e.g., 4a–4u)

- Structure : Replaces the dioxane ring with a nitroimidazole group.

- Synthesis : Multi-step process involving DMSO/CH₃ONa (10 hours), dichloromethane/TEA (7 hours), and reflux in DMF (overnight) .

- Physical Properties : Solid derivatives likely due to nitro group crystallinity; higher polarity than dioxane analogs.

- Reactivity : Nitro group confers electrophilicity, enabling nucleophilic substitution or reduction reactions, divergent from the parent’s alcohol-dominated reactivity .

Compound C : Can159 (CD44 antagonist)

- Structure: 2-(1-((1H-Indol-5-yl)methyl)-1H-tetrazol-5-yl)-2-(7-amino-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-ol.

- Synthesis: Not detailed in evidence, but likely involves coupling of tetrazole and isoquinoline moieties.

- Biological Activity : Binds CD44 with high affinity, inhibiting hyaluronic acid (HA) interaction; the parent compound lacks such activity without analogous functional groups .

Comparative Data Table

Key Findings

- Synthetic Flexibility: The parent compound’s dioxane-ethanol scaffold allows modular derivatization (e.g., alkenylation in Compound A) but requires milder conditions than nitroimidazole derivatives (Compound B) .

- Biological Relevance : Complex derivatives like Compound C demonstrate that bioactivity depends on appended functional groups (e.g., tetrazole, indole), which are absent in simpler dioxane alcohols .

- Spectroscopic Signatures : Dioxane ring protons (δ 3.5–4.5 ppm) and hydroxyl stretches (~3300 cm⁻¹) are consistent across derivatives, aiding structural confirmation .

Biological Activity

2-(1,3-Dioxan-5-yl)ethan-1-ol is a compound of interest due to its potential biological activities. This article provides an in-depth examination of its biological effects, including antiviral and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound this compound features a dioxane ring which contributes to its chemical stability and biological interactions. Its structure can be represented as follows:

Antiviral Activity

Research has indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, studies on related dioxane derivatives have shown promising results against orthopoxviruses. The compound's activity is likely influenced by the hydrophilic moieties present in its structure.

Table 1: Antiviral Activity of Dioxane Derivatives

| Compound | Virus Type | EC50 (μM) | Methodology |

|---|---|---|---|

| 2b | Vaccinia Virus | 8.4 | Cytopathogenic Effect |

| 2b | Cowpox Virus | 11.7 | Plaque Reduction |

| 3a | Diethylacetal | >100 | Cytopathogenic Effect |

The compound 2b demonstrated significant antiviral activity with EC50 values comparable to established antiviral agents like cidofovir, indicating its potential as a therapeutic agent against viral infections .

Anticancer Activity

In addition to antiviral effects, the biological activity of this compound may extend to anticancer properties. Research on similar compounds has revealed varying degrees of cytotoxicity against cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 7a | HEPG2 (Liver) | 15.7 | MTT Assay |

| 9a | A549 (Lung) | 20.8 | MTT Assay |

| 11b | HeLa (Cervical) | 21.8 | MTT Assay |

The cytotoxicity data suggest that the structural features of these compounds significantly influence their effectiveness against different cancer types .

Case Studies

Several studies have focused on the synthesis and evaluation of dioxane derivatives for their biological activities:

- Antiviral Study : A study evaluated the antiviral potential of dioxane derivatives against vaccinia virus and cowpox virus. The results showed that modifications in the dioxane structure could enhance antiviral efficacy, with specific derivatives achieving low EC50 values .

- Anticancer Evaluation : Another investigation assessed the cytotoxic effects of various dioxane derivatives on liver carcinoma cell lines using the MTT assay. The findings indicated that certain substituents significantly improved anticancer activity, highlighting the importance of structural optimization in drug development .

Q & A

Q. What are the optimal synthetic routes for 2-(1,3-Dioxan-5-yl)ethan-1-ol, and how do reaction conditions influence yield?

The synthesis of this compound derivatives typically involves cyclization or alkylation reactions. For example, analogous compounds like (E)-2-(5-(But-2-en-1-yl)-1,3-dioxan-5-yl)ethan-1-ol are synthesized via modified procedures involving heating at 110°C for 10 minutes after initial room-temperature stirring, followed by flash column chromatography (FCC) purification . Key factors affecting yield include:

- Catalyst selection : Cs₂CO₃ is often used for deprotonation in alkylation steps.

- Temperature control : Prolonged heating can lead to side reactions, while insufficient heating may reduce cyclization efficiency.

- Purification methods : FCC with gradients of ethyl acetate/hexanes is critical for isolating pure products.

Q. How can NMR and IR spectroscopy be utilized to confirm the structure of this compound?

Structural confirmation relies on:

- ¹H NMR : Peaks for the dioxane ring protons (e.g., δ 3.8–4.2 ppm for axial/equatorial protons) and the ethanol moiety (δ 1.5–2.0 ppm for CH₂ groups) .

- ¹³C NMR : Signals near 70–80 ppm for oxygenated carbons in the dioxane ring and 60–65 ppm for the ethanol carbon .

- IR spectroscopy : Broad O-H stretches (~3300 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹) confirm the alcohol and ether functionalities .

Q. What are the key physicochemical properties of this compound, and how do they impact experimental design?

Critical properties include:

- Density : ~0.988 g/cm³, influencing solvent selection for reactions .

- Boiling point : 81–83°C at 0.2 Torr, requiring vacuum distillation for purification .

- Solubility : High polarity due to the dioxane ring and hydroxyl group suggests compatibility with polar solvents (e.g., ethanol, DMF) .

These properties guide solvent choice, reaction scaling, and purification strategies.

Advanced Research Questions

Q. How does the dioxane ring’s stereoelectronic effects influence regioselectivity in derivatization reactions?

The 1,3-dioxane ring imposes conformational constraints due to its chair structure, directing substituents to equatorial positions. For example, alkylation of 5-substituted dioxanes favors equatorial attack due to reduced steric hindrance, as seen in analogous compounds like 5-acyl-1,3-dioxane derivatives . Computational modeling (e.g., DFT) can predict regioselectivity by analyzing transition-state energies .

Q. What strategies resolve contradictions in reported biological activities of 1,3-dioxane derivatives?

Discrepancies in bioactivity data (e.g., antimicrobial vs. cytotoxic effects) often arise from:

- Structural variations : Minor substituent changes (e.g., alkyl vs. aryl groups) alter target binding .

- Assay conditions : pH and solvent polarity (e.g., DMSO vs. water) modulate compound aggregation and bioavailability.

Methodological solutions: - Dose-response curves : Validate activity thresholds across multiple assays.

- Molecular docking : Compare binding modes with protein targets (e.g., enzymes in ).

Q. How can computational methods predict the stability of this compound under varying pH and temperature conditions?

- MD simulations : Assess hydrolytic degradation of the dioxane ring in acidic/basic environments.

- pKa prediction : Tools like ACD/Labs estimate the hydroxyl group’s acidity (~pKa 14.95), informing stability in buffered solutions .

- Thermogravimetric analysis (TGA) : Experimentally validate decomposition temperatures predicted computationally.

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Key challenges include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.